molecular formula C19H19ClN2O2 B4385517 5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4385517
M. Wt: 342.8 g/mol
InChI Key: DQMHYDJYVPYCII-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro group at the 5-position, a methoxy group at the 2-position, and an indole moiety attached via an ethyl linker. The presence of the indole ring, a common structural motif in many biologically active molecules, suggests potential pharmacological applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-12-3-5-17-15(9-12)13(11-22-17)7-8-21-19(23)16-10-14(20)4-6-18(16)24-2/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMHYDJYVPYCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 5-chloro-2-methoxybenzoic acid and 5-methylindole.

    Formation of Benzamide: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is converted to an amide using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with 2-(5-methyl-1H-indol-3-yl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from 0°C to room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

In an industrial setting, the synthesis of 5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. Catalysts and optimized reaction conditions would be used to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole moiety can participate in oxidation reactions to form indole-2,3-diones or reduction reactions to form indoline derivatives.

    Coupling Reactions: The benzamide can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The indole moiety is known for its presence in many bioactive molecules, suggesting that this compound could have applications in drug discovery and development. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The indole moiety may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methyl group on the indole ring.

    5-chloro-2-methoxy-N-[2-(5-bromo-1H-indol-3-yl)ethyl]benzamide: Contains a bromo group instead of a methyl group on the indole ring.

    5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Similar structure but with different substituents on the indole ring.

Uniqueness

The presence of the 5-methyl group on the indole ring in this compound may confer unique biological activities compared to its analogs. This methyl group can influence the compound’s binding affinity to receptors and its overall pharmacokinetic properties, making it a distinct and potentially valuable compound for further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Reactant of Route 2
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5-chloro-2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

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